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Compound of Interest
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methyl N-(azetidin-3-yl)carbamate

hydrochloride

CAS No.: 1803610-94-7

Cat. No.: B1430572

Get Quote

Executive Summary
In modern medicinal chemistry, the transition from piperidine (6-membered) to azetidine (4-

membered) scaffolds represents a strategic "rigidification" tactic. While piperidine remains the

"workhorse" secondary amine due to its synthetic accessibility and defined chair conformation,

azetidine offers a unique high-strain, low-lipophilicity profile that can rescue lead compounds

suffering from metabolic instability or poor vector alignment.

This guide objectively compares these two scaffolds, focusing on conformational energy

landscapes, physicochemical trade-offs, and experimental validation protocols.

Structural Mechanics: The Energy Landscape
The fundamental difference between these scaffolds lies in their conformational freedom.

Rigidity is not merely the absence of movement but the energetic cost of deviation from a

ground state.
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Comparative Energy Profile
Piperidine (The Flexible Chair): Exists predominantly in a chair conformation (

). To invert, it must traverse a high-energy "half-chair" transition state (

). This allows for defined axial/equatorial positioning but permits significant "breathing" and
induced-fit flexibility.

Azetidine (The Fluttering Square): Exists in a puckered conformation to relieve torsional

strain. The energy barrier for ring inversion (pucker flip) is remarkably low (

).

Counter-Intuitive Insight: Although azetidine flips rapidly, it is considered more rigid in a

vector sense because the amplitude of this motion is spatially confined. The nitrogen lone

pair and C3-substituents oscillate within a narrow cone, whereas piperidine substituents

can undergo large spatial translocations during boat/twist-boat excursions.

Visualization: Conformational Energy Barriers
The following diagram illustrates the energy landscape differences. Piperidine requires

significant energy to distort, while azetidine vibrates rapidly within a constrained "rigid"

envelope.
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Figure 1: Comparative energy landscapes. Piperidine exhibits deep potential wells (stable

conformers), while azetidine exists in a shallow double-well potential, creating a time-averaged

"planar" vector effect.

Physicochemical & Vector Analysis
Replacing a piperidine with an azetidine is not a 1:1 swap; it drastically alters the molecule's

property space.

Table 1: Quantitative Comparison
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Property
Piperidine (6-
membered)

Azetidine (4-
membered)

Impact of Switch
(Pip

Az)

Ring Strain ~0 kcal/mol (Chair) ~25.4 kcal/mol

Increases reactivity;

alters amide

resonance.

Basicity (

)
11.2 (Parent) 11.3 (Parent)

Negligible change in

parent, but azetidine

is more sensitive to

inductive effects of

substituents due to

proximity.

Lipophilicity (

)
0.84 ~0.3 - 0.5

Lowers

(typically by 0.4–0.6

units), improving

solubility.

Exit Vectors
1,4-subst: ~180°

(Linear)

1,3-subst: ~150°

(Kinked)

Alters binding

trajectory; 3,3-spiro

systems create

perpendicular vectors.

Metabolic Stability
Susceptible to

-oxidation
Generally Higher

Ring strain

suppresses radical

formation at

-carbons; amides are

less hydrolytically

labile.

The "Spiro-Cycle" Advantage
A key application of azetidine rigidity is in spiro-fused systems (e.g., 2-azaspiro[3.3]heptane).

Unlike spiro-piperidines, which can be bulky, spiro-azetidines provide a compact, rigid scaffold

that projects substituents at precise
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angles, often used to access novel IP space while lowering

.

Experimental Validation Protocols
To validate the rigidity and stability advantages of an azetidine scaffold, the following

experimental workflows are recommended.

Protocol A: Measuring Conformational Barriers (DNMR)
Objective: Quantify the energy barrier (

) for ring inversion/rotation to prove rigidity.

Sample Prep: Dissolve 5-10 mg of compound in a deuterated solvent with a low freezing

point (e.g.,

or Toluene-

).

Variable Temperature (VT) NMR:

Acquire

NMR spectra starting at 298 K.

Cool in 10 K decrements until -80°C (or solvent limit).

Coalescence Analysis:

Identify the splitting of geminal protons or exchangeable conformer peaks.

Determine the Coalescence Temperature (

).

Calculation: Use the Eyring equation to calculate
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:

Where

is the peak separation (Hz) at the slow exchange limit.

Interpretation: A

below -60°C indicates high flexibility (Azetidine puckering). Distinct conformers at Room
Temp indicate high rigidity (or high barrier steric clash).

Protocol B: Microsomal Stability Assessment ( )
Objective: Verify if the ring strain of azetidine confers metabolic resistance compared to

piperidine.
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Incubate with Liver Microsomes
(Human/Rat, NADPH, 37°C)
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Quench with Acetonitrile
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Figure 2: Standard workflow for assessing metabolic stability. Azetidines typically show lower
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due to steric protection of the nitrogen lone pair.

Strategic Application: When to Switch?
Use the Azetidine Scaffold when:

Solubility is Limiting: You need to drop

by ~0.5 units without adding polar surface area (PSA).

Vector Mismatch: The 1,4-piperidine vector is too long or linear; you need a "kinked" 1,3-

vector or a compact spiro-junction.

Metabolic Hotspot: The piperidine ring is being oxidized at the

-position. The strained azetidine C-H bonds are often less prone to CYP450 abstraction.

Use the Piperidine Scaffold when:

Basic Center Requirement: You need a canonical secondary amine interaction (e.g., Asp/Glu

salt bridge) and the target pocket is deep/narrow.

Synthetic Ease: You require complex substitution patterns (e.g., 2,3,4-trisubstituted) which

are synthetically trivial on piperidine but difficult on azetidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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